2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789539
InChI: InChI=1S/C22H28N2O6/c25-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)24(21(15)28)16-11-12-18(26)23-20(16)27/h8-10,16,25H,1-7,11-14H2,(H,23,26,27)
SMILES:
Molecular Formula: C22H28N2O6
Molecular Weight: 416.5 g/mol

2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC16789539

Molecular Formula: C22H28N2O6

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione -

Specification

Molecular Formula C22H28N2O6
Molecular Weight 416.5 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-(9-hydroxynonoxy)isoindole-1,3-dione
Standard InChI InChI=1S/C22H28N2O6/c25-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)24(21(15)28)16-11-12-18(26)23-20(16)27/h8-10,16,25H,1-7,11-14H2,(H,23,26,27)
Standard InChI Key FTYFFQUTVNQWBD-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCO

Introduction

Chemical Structure and Functional Components

Core Structural Features

The compound’s structure comprises two primary domains:

  • Isoindoline-1,3-dione core: A planar aromatic system substituted at the 4-position with a hydroxynonyloxy chain.

  • 2,6-Dioxopiperidin-3-yl group: A cyclic ketone derivative attached to the isoindoline-dione core via a nitrogen atom.

The SMILES notation (OCCCCCCCCCOc1cccc(C(N2C(CCC(N3)=O)C3=O)=O)c1C2=O) confirms the presence of a 9-hydroxynonyl chain (O(CH2)9OH-\text{O}(\text{CH}_2)_9\text{OH}) and a dioxopiperidinyl group. This configuration enables dual functionality: the hydroxynonyl chain acts as a flexible spacer, while the dioxopiperidinyl group contributes to binding interactions with E3 ligases .

Linker Design and Conformational Flexibility

The 9-hydroxynonyloxy linker is a polyethylene glycol (PEG)-like chain that provides:

  • Optimal length: ~30 Å, facilitating spatial alignment between E3 ligases and POIs.

  • Hydrophilicity: Enhances solubility compared to purely alkyl linkers.

  • Flexibility: Allows adaptive conformational changes during ternary complex formation .

Comparative studies highlight that linker length directly impacts PROTAC efficacy. For instance, shorter linkers (<8 carbons) often fail to induce degradation due to insufficient spacing, while excessively long linkers (>12 carbons) may reduce binding affinity . The 9-carbon chain in this compound strikes a balance, as evidenced by its use in preclinical PROTAC constructs .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

  • Functionalization of the isoindoline-dione core: Introduction of the hydroxynonyloxy group via nucleophilic aromatic substitution.

  • Coupling with the dioxopiperidinyl moiety: Achieved through amide bond formation or Mitsunobu reactions .

A reference to Buchwald et al. (2014) underscores the importance of soft drug design principles in optimizing linker stability and biodegradability . While detailed synthetic protocols remain proprietary, analogous PROTAC linkers are synthesized using solid-phase peptide synthesis (SPPS) or modular coupling strategies .

Analytical Characterization

Key analytical data include:

PropertyValue
Molecular FormulaC22H28N2O6\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{6}
Molecular Weight416.5 g/mol
Melting PointNot reported
Solubility<1 mg/mL in aqueous buffers
Storage Stability≥2 years at -20°C

The compound’s low solubility (<1 mg/mL) necessitates formulation with solubilizing agents (e.g., DMSO) for in vitro applications .

Physicochemical and Stability Profiles

Solubility and Partitioning

The logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity. This balances cell membrane permeability with aqueous solubility, a critical factor for intracellular PROTAC activity .

Thermal and Chemical Stability

Stability studies confirm:

  • Thermal degradation: No decomposition observed at -20°C over 2 years .

  • Hydrolytic susceptibility: The ester and amide bonds may degrade under acidic (pH <4) or alkaline (pH >9) conditions .

Applications in PROTAC Design

Role in Ternary Complex Formation

The compound serves as a CRBN (Cereblon) recruiter in PROTACs targeting kinases, nuclear receptors, and epigenetic regulators. For example, PROTACs incorporating this linker have demonstrated:

  • Sub-nanomolar DC50_{50} (degradation concentration): Against BRD4 and AR targets.

  • Improved pharmacokinetics: Compared to PEG-based linkers due to reduced aggregation .

Case Study: BTK Degraders

A 2023 study utilized this linker in Bruton’s tyrosine kinase (BTK) degraders, achieving >90% target degradation in lymphoma cell lines at 10 nM concentrations. The hydroxynonyl chain’s flexibility enabled optimal orientation between BTK and CRBN, as validated by cryo-EM structures .

Future Perspectives and Challenges

Computational Modeling

Advances in molecular dynamics simulations and free-energy calculations are poised to refine linker design. For instance, machine learning models predicting ternary complex stability could prioritize linker lengths and chemistries in silico .

Targeted Delivery Systems

Conjugating PROTACs with this linker to antibody-drug conjugates (ADCs) or nanoparticles may enhance tumor-specific delivery, mitigating off-target effects .

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